N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride
Description
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is a diamine derivative featuring a pyridin-2-yl group attached to the primary amine of a propane-1,3-diamine backbone, with two hydrochloride counterions enhancing solubility. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of ligands, enzyme inhibitors, and antimicrobial agents . Its dihydrochloride form improves aqueous solubility, making it suitable for biological applications.
Properties
IUPAC Name |
N'-pyridin-2-ylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISULFGGCGKRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Pyridine Precursors
The most widely reported method involves the reaction of 6-bromopyridin-2-amine with propane-1,3-diamine under basic conditions. In this two-step process, the bromine atom on the pyridine ring is displaced by the primary amine group of propane-1,3-diamine via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) at temperatures between 80–100°C, with potassium carbonate as a base to deprotonate the amine nucleophile. Yields range from 65–78%, contingent on the purity of the bromopyridine starting material.
A critical modification involves the use of continuous flow reactors in industrial settings, which enhance heat transfer and reduce reaction times from 24 hours (batch) to 2–4 hours. Post-reaction, the crude product is treated with hydrochloric acid to form the dihydrochloride salt, precipitated via cooling crystallization.
Reductive Amination of Pyridine-2-Carbaldehyde
An alternative route employs reductive amination, where pyridine-2-carbaldehyde reacts with propane-1,3-diamine in the presence of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). This method circumvents the need for halogenated precursors but requires strict pH control (pH 6–7) to ensure selective imine formation. The reduction step proceeds at room temperature, achieving moderate yields of 55–65%. Challenges include over-reduction of the pyridine ring and competing side reactions, necessitating chromatographic purification.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Industrial production prioritizes scalability and cost-efficiency, favoring continuous flow reactors over batch systems. In one protocol, a mixture of 6-bromopyridin-2-amine and propane-1,3-diamine is pumped through a heated reactor column packed with immobilized base catalysts (e.g., Amberlyst A21). This setup achieves near-quantitative conversion within 90 minutes, with in-line neutralization and salt formation modules directly yielding the dihydrochloride product.
Table 1: Comparative Analysis of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 h | 1.5 h |
| Yield | 72% | 94% |
| Energy Consumption | High | Low |
| Byproduct Formation | 8–12% | <2% |
Solvent and Catalytic Innovations
Recent patents disclose the use of trace water (0.2–0.5% v/v) as a polymerization inhibitor in reactions involving acrylonitrile derivatives, a strategy applicable to intermediates in the target compound’s synthesis. Additionally, sodium borohydride reductions, traditionally limited by poor solubility in ethanol, are enhanced via micellar catalysis using cetyltrimethylammonium bromide (CTAB), improving reduction efficiency by 40%.
Critical Challenges and Mitigation Strategies
Steric and Electronic Effects
The electron-deficient pyridine ring and bulky propane-1,3-diamine chain create steric hindrance, slowing nucleophilic attack. Microwave-assisted synthesis (150°C, 30 minutes) has been explored to overcome kinetic barriers, though this risks decomposition of heat-labile intermediates. Alternative approaches employ Lewis acids like zinc chloride to polarize the C-Br bond, accelerating substitution rates.
Byproduct Formation and Purification
Common byproducts include:
-
Di-substituted amines : Formed via over-alkylation, minimized by using a 1:1 molar ratio of reactants.
-
Polymerized acrylonitrile : Suppressed by inert atmospheres (N2/Ar) and radical inhibitors.
Purification typically involves sequential steps:
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Liquid-liquid extraction with dichloromethane to remove non-polar impurities.
-
Recrystallization from ethanol/water (3:1) to isolate the dihydrochloride salt.
Analytical Characterization and Validation
Post-synthesis analysis employs:
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives .
Scientific Research Applications
Catalytic Applications
The compound has been utilized as a ligand in catalytic processes, particularly in the formation of metal complexes that facilitate various chemical reactions.
- Dual-functional Catalysis : A derivative of N1-(pyridin-2-yl)propane-1,3-diamine was employed as a dual-functional catalyst for the solvent-free synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives. The catalyst demonstrated high yields and reduced reaction times due to its acidic and basic functional groups, which stabilize reactive intermediates during multi-component reactions.
Antimicrobial Activity
Research indicates that Schiff base metal complexes derived from similar compounds exhibit significant antimicrobial properties.
- Inhibition of Pathogens : Studies have shown that zinc and copper complexes derived from Schiff bases similar to N1-(pyridin-2-yl)propane-1,3-diamine are effective against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The antimicrobial mechanism is believed to involve the interaction of metal ions with microbial cell membranes or enzymes.
Coordination Chemistry
N1-(Pyridin-2-yl)propane-1,3-diamine dihydrochloride acts as a chelating agent that forms stable complexes with metal ions.
- Structural Insights : The coordination behavior of this compound has been studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies provide insights into the geometric and electronic properties of the resulting metal complexes, which are crucial for designing ligands with specific functionalities .
Biological Applications
The compound's biological activities extend beyond antimicrobial properties; it has potential applications in drug development.
- Antiplatelet Therapy : Recent research has explored the design of small-molecule agonists targeting atypical chemokine receptor 3 (ACKR3), with N1-(pyridin-2-yl)propane-1,3-diamine derivatives showing promise in modulating platelet aggregation. These compounds exhibited significant metabolic stability and reduced platelet degranulation, indicating their potential therapeutic application in cardiovascular diseases .
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its application in various fields.
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water and organic solvents |
| Stability | Generally stable under standard laboratory conditions |
Case Study 1: Catalytic Efficiency
A study conducted on the use of N1-(pyridin-2-yl)propane-1,3-diamine as a ligand in metal-catalyzed reactions showed that the incorporation of this compound into catalytic systems significantly enhanced reaction rates and yields compared to traditional catalysts.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of metal complexes derived from this compound demonstrated effective inhibition against several bacterial strains. The study highlighted the correlation between ligand structure and antimicrobial potency, emphasizing the importance of nitrogen coordination in enhancing bioactivity.
Mechanism of Action
The mechanism by which N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key analogs and their distinguishing features:
Key Findings and Trends
Quinazolinyl-methoxy groups () improve enzyme inhibition via hydrophobic interactions and hydrogen bonding.
Synthesis and Yield :
- Dual pyridinyl substitution () achieves 79% yield using NaH/LiI-mediated amination.
- Click chemistry () and HCl deprotection () are efficient for conjugates and salt formation (95% yield).
Physical Properties :
Biological Activity
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by case studies and research findings.
This compound is characterized by its unique structure, which allows it to engage in various chemical reactions. It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthetic applications in medicinal chemistry and coordination chemistry.
Synthesis Methods
The compound can be synthesized through the following methods:
- Condensation Reaction : Reacting pyridine derivatives with appropriate alkyl halides.
- Reductive Amination : Utilizing aldehydes or ketones with amines in the presence of reducing agents.
The biological activity of this compound primarily stems from its ability to form stable complexes with metal ions. These complexes can act as catalysts in biochemical reactions, influencing various metabolic pathways. The specific interactions depend on the nature of the metal complex formed.
Anticancer Activity
Recent studies have demonstrated that derivatives of N1-(pyridin-2-yl)propane-1,3-diamine exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A metal complex derived from this compound showed moderate cytotoxic effects against Hep-G2 cell lines, indicating potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Metal Complex | Hep-G2 | 20 | Topoisomerase II inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that pyridine derivatives can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes.
Neuroprotective Effects
This compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies and Research Findings
- Anticancer Activity : In a study examining the activity of pyridine-based compounds, N1-(pyridin-2-yl)propane-1,3-diamine was shown to bind effectively to topoisomerase II, leading to significant cytotoxicity against cancer cells .
- Neuroprotective Study : Another investigation highlighted the neuroprotective potential of this compound in models of Alzheimer's disease, where it demonstrated a capacity to reduce amyloid-beta aggregation .
- Antimicrobial Efficacy : A series of experiments revealed that modifications to the pyridine ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
Comparison with Related Compounds
When compared to similar compounds such as N1-(pyridin-2-yl)ethane-1,2-diamine and N1-(pyridin-2-yl)butane-1,4-diamine, this compound exhibits unique properties due to its specific chain length and amine group positioning. This structural configuration enhances its efficacy in forming metal complexes and engaging in biological interactions.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | 3 carbon chain with two amines | High catalytic efficiency |
| N1-(pyridin-2-yl)ethane-1,2-diamine | 2 carbon chain with two amines | Moderate activity |
| N1-(pyridin-2-yl)butane-1,4-diamine | 4 carbon chain with two amines | Lower catalytic efficiency |
Q & A
Q. How can reaction conditions be optimized for synthesizing N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride to maximize yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for amine alkylation steps, while aqueous HCl is critical for salt formation. Solvent choice directly impacts reaction kinetics and byproduct formation .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during diazotization or coupling steps, while higher temperatures (60–80°C) may enhance nucleophilic substitution efficiency .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) effectively isolates the dihydrochloride salt. Monitor purity via HPLC with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing the dihydrochloride salt form of N1-(pyridin-2-yl)propane-1,3-diamine?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR in DO to confirm protonation states of the pyridine nitrogen and amine groups. Key signals: pyridin-2-yl protons (~8.2–8.5 ppm), propane-diamine backbone (δ ~3.0–3.5 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode identifies the molecular ion peak [M+H] and confirms the molecular weight. For the dihydrochloride salt, expect m/z = [free base + 2HCl – 2H] .
- Elemental Analysis: Validate chloride content (theoretical ~22–24%) via combustion analysis or ion chromatography .
Q. How does the pyridine ring influence the compound’s solubility and stability in aqueous buffers?
Methodological Answer:
- pH-Dependent Solubility: The pyridine nitrogen (pKa ~4.5–5.0) protonates in acidic buffers, enhancing solubility. In neutral or alkaline conditions, precipitation may occur. Use phosphate-buffered saline (pH 7.4) with ≤10% DMSO for in vitro assays .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways include hydrolysis of the propane-diamine chain or oxidation of the pyridine ring .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways. Focus on nucleophilic attack sites (e.g., pyridine nitrogen vs. primary amines) and transition-state energies .
- Molecular Dynamics Simulations: Simulate solvent effects on reaction intermediates. For example, explicit water models clarify protonation states during salt formation .
- Validation: Cross-check computational predictions with small-scale exploratory reactions (e.g., testing predicted regioselectivity in alkylation) .
Q. How can structural modifications resolve contradictory data in biological activity studies?
Methodological Answer:
- SAR Analysis: Systematically modify the propane-diamine chain length (e.g., C2 vs. C3 linkers) or introduce substituents (e.g., methyl groups) to assess impact on receptor binding. Compare IC values across analogs using radioligand displacement assays .
- Metabolic Stability: Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-dealkylation). Stabilize vulnerable sites via fluorination or steric hindrance .
- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding mode ambiguities. Use synchrotron X-ray sources for high-resolution data .
Q. What advanced separation techniques resolve enantiomeric impurities in asymmetric synthesis?
Methodological Answer:
- Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Optimize mobile phase (hexane/isopropanol with 0.1% trifluoroacetic acid) to separate enantiomers (resolution >2.0) .
- Dynamic Kinetic Resolution: Employ chiral catalysts (e.g., Ru-BINAP complexes) to racemize undesired enantiomers during synthesis, ensuring >99% enantiomeric excess .
- Circular Dichroism (CD): Confirm enantiopurity by measuring CD spectra in the UV range (200–300 nm). Compare with reference standards .
Data Contradiction Analysis
Q. How to address discrepancies in reported pharmacological effects (e.g., agonist vs. antagonist activity)?
Methodological Answer:
- Assay Replication: Repeat experiments under standardized conditions (e.g., identical cell lines, ATP concentrations for kinase assays). Control for batch-to-batch compound variability via QC certificates .
- Proteomic Profiling: Use affinity pulldown coupled with LC-MS/MS to identify off-target interactions that may explain conflicting activity .
- Species-Specificity Testing: Compare results across human, rat, and mouse models. For example, receptor orthologs may have divergent binding pockets .
Q. Why do solvent choices in crystallization yield polymorphic forms with differing stabilities?
Methodological Answer:
- Polymorph Screening: Test 10–20 solvent systems (e.g., ethanol/water, THF/heptane) under varying cooling rates. Characterize forms via PXRD and DSC to map stability hierarchies .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in different polymorphs. Correlate with dissolution rates and hygroscopicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
